molecular formula C20H19ClN4O3S B2978516 N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923185-42-6

N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2978516
CAS No.: 923185-42-6
M. Wt: 430.91
InChI Key: WKBZAJBYHHJRHY-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This compound’s interaction with the D4 dopamine receptor can result in changes in the receptor’s behavior, affecting the signaling pathways it is involved in .

Pharmacokinetics

It is soluble in dmso , which could potentially affect its bioavailability.

Result of Action

The molecular and cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide’s action would depend on the specific physiological and pathological context in which it is used. Given its target, it could potentially affect dopaminergic signaling in the CNS .

Properties

IUPAC Name

N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBZAJBYHHJRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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